5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Description
5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a nitro-substituted 1,3-dioxane derivative featuring a benzyloxy-naphthalene substituent.
Properties
IUPAC Name |
2,2-dimethyl-5-nitro-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-22(2)28-15-23(16-29-22,24(25)26)20-10-8-19-13-21(11-9-18(19)12-20)27-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBREXGTRXFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743365 | |
| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225347-11-4 | |
| Record name | 2,2-Dimethyl-5-nitro-5-[6-(phenylmethoxy)-2-naphthalenyl]-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225347-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane typically involves multiple steps:
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Formation of the Benzyloxy Naphthalene Intermediate
Starting Materials: Naphthalene, benzyl chloride, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures.
Process: Naphthalene undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base to form 6-(Benzyloxy)naphthalene.
-
Formation of the Dioxane Ring
Starting Materials: 6-(Benzyloxy)naphthalene, acetone, and a nitroalkane.
Reaction Conditions: Acidic or basic catalysts are used to facilitate the cyclization reaction.
Process: The intermediate undergoes a cyclization reaction with acetone and a nitroalkane to form the dioxane ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the benzyloxy group can lead to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Conducted under mild to moderate temperatures.
Products: Reduction of the nitro group can yield amine derivatives.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Solvent and temperature conditions vary based on the specific substitution reaction.
Products: Substitution reactions can modify the benzyloxy or nitro groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its structural complexity and functional groups.
Biological Probes: Can be used in the development of probes for studying biological processes at the molecular level.
Medicine
Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific biological targets.
Industry
Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique properties for industrial applications.
Chemical Sensors: Development of sensors for detecting specific chemicals or environmental pollutants.
Mechanism of Action
The mechanism by which 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and nitro groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The dioxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitro-Substituted 1,3-Dioxane Cores
5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane
- Structure : Replaces the benzyloxy-naphthalene group with a bromine atom.
- Physical Properties :
- Comparison : The bromine substitution reduces steric bulk compared to the naphthalene moiety, likely increasing solubility in polar solvents. The nitro group’s electron-withdrawing effect is retained, suggesting similar reactivity in reduction or substitution reactions.
3-(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)propanenitrile
- Structure : Features a propanenitrile substituent instead of benzyloxy-naphthalene.
- Synthesis : Prepared via DBU-mediated addition of acrylonitrile to 5-nitro-2,2-dimethyl-1,3-dioxane under mild conditions (<20°C) .
- The synthesis highlights the versatility of nitro-dioxanes in nucleophilic additions.
Analogues with Aromatic Substituents
Compound 216 (2-((R)-4-(Benzyloxy)-4-((2R,5R)-5-((R)-1-(benzyloxy)-tridecyl)-tetrahydrofuran-2-yl)-but-1-enyl)-5,5-dimethyl-2-vinyl-1,3-dioxane)
- Structure : Contains a 1,3-dioxane ring with benzyloxy, tetrahydrofuran, and vinyl substituents.
- Synthesis: Achieved via Grubbs G2-catalyzed reaction between dibenzyl diol and cyclopropenone acetal, yielding 99% product as an E/Z isomer mixture (2:1 ratio) .
- Comparison : The vinyl and tetrahydrofuran groups introduce conformational flexibility, contrasting with the rigid naphthalene system in the target compound. The high yield underscores the efficiency of ruthenium catalysts in complex heterocycle synthesis.
tert-Butyl (5-(6-(Benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- Structure : Adds a trifluoromethyl group and carbamate protection to the naphthalene-dioxane core.
- Properties : Molecular weight 531.56 g/mol; stored under dry, cool conditions (2–8°C) .
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate introduces a handle for peptide coupling or prodrug strategies.
Physicochemical and Structural Properties
Solubility and Stability
- 5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane exhibits moderate aqueous solubility (1.049 g/L), likely due to its smaller halogen substituent . The target compound’s benzyloxy-naphthalene group may reduce solubility in polar solvents but enhance organic phase partitioning.
- Nitro Group Stability : Nitro-substituted dioxanes are generally stable under ambient conditions but may decompose under strong reducing or acidic environments.
Conformational Analysis
- Meldrum’s Acid Derivatives : Exhibit envelope conformations in the 1,3-dioxane ring, with puckering at the dimethyl-substituted carbon . The target compound’s bulkier naphthalene substituent may enforce a chair conformation to minimize steric strain.
Biological Activity
5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of naphthalene derivatives with various reagents. The synthesis typically includes:
- Formation of the dioxane ring : This involves the reaction of 2,2-dimethyl-5-nitro-1,3-dioxane with benzyloxy-substituted naphthalene derivatives.
- Purification : The product is purified using silica gel column chromatography to achieve high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly hematological cancers. For instance:
- Pro-apoptotic Activity : The compound exhibited significant pro-apoptotic effects on chronic lymphocytic leukemia (CLL) cells, enhancing cell death through mitochondrial pathways .
- Microtubule Targeting : It binds to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity , potentially through the inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : It showed effective inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the naphthalene ring and the dioxane structure significantly affect biological activity:
- Electron-donating groups enhance anticancer activity.
- The presence of a benzyloxy group contributes to increased lipophilicity and cellular uptake.
Case Studies
Several case studies illustrate the efficacy of this compound:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| 1 | CLL | Induced apoptosis | Mitochondrial pathway activation |
| 2 | Colon Cancer | Enhanced autophagic flux inhibition | Disruption of microtubule dynamics |
| 3 | Inflammatory Models | Reduced inflammation | COX enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
